2-Chloro-5-((difluoromethyl)sulfonyl)aniline
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Overview
Description
2-Chloro-5-((difluoromethyl)sulfonyl)aniline is an organic compound with the molecular formula C7H6ClF2NO2S and a molecular weight of 241.64 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a sulfonyl group attached to an aniline ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the CF2H group to the aromatic ring . Another approach involves the use of difluorocarbene reagents for the insertion of the CF2H group . Industrial production methods often involve multi-step synthesis starting from readily available aniline derivatives and incorporating the necessary functional groups through a series of reactions .
Chemical Reactions Analysis
2-Chloro-5-((difluoromethyl)sulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for cross-coupling and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-((difluoromethyl)sulfonyl)aniline is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and for the development of new materials.
Biology: The compound’s unique functional groups make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((difluoromethyl)sulfonyl)aniline involves its interaction with molecular targets through its functional groups. The difluoromethyl and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
2-Chloro-5-((difluoromethyl)sulfonyl)aniline can be compared with other similar compounds such as:
2-Chloro-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
2-Chloro-5-(methylsulfonyl)aniline: The presence of a methylsulfonyl group instead of a difluoromethylsulfonyl group can lead to different chemical behavior and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H6ClF2NO2S |
---|---|
Molecular Weight |
241.64 g/mol |
IUPAC Name |
2-chloro-5-(difluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H6ClF2NO2S/c8-5-2-1-4(3-6(5)11)14(12,13)7(9)10/h1-3,7H,11H2 |
InChI Key |
DQPFTMXCLSJVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)Cl |
Origin of Product |
United States |
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